(R)-1-(3,4-Dimethoxyphenyl)ethylamine
Overview
Description
®-1-(3,4-Dimethoxyphenyl)ethylamine is a chiral amine compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dimethoxyphenyl)ethylamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of 3,4-dimethoxyphenylacetone using a chiral reducing agent to obtain the desired enantiomer . The reaction conditions often include the use of hydrogen gas and a palladium catalyst under mild temperatures and pressures .
Industrial Production Methods
On an industrial scale, the production of ®-1-(3,4-Dimethoxyphenyl)ethylamine may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4-Dimethoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can yield the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Acyl chlorides or anhydrides are typical reagents for forming amides.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-1-(3,4-Dimethoxyphenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3,4-Dimethoxyphenyl)ethylamine: The enantiomer of the compound, which may have different biological activity.
1-(3,4-Dimethoxyphenyl)propan-2-amine: A structurally similar compound with an additional methyl group on the ethylamine side chain.
3,4-Dimethoxyphenethylamine: A related compound lacking the chiral center.
Uniqueness
®-1-(3,4-Dimethoxyphenyl)ethylamine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. This makes it a valuable compound for studying chiral effects in biological systems and for developing enantioselective pharmaceuticals.
Properties
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFPKVWOOSTBV-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100570-24-9 | |
Record name | (1R)-1-(3,4-dimethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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